molecular formula C9H13NO2S B13544469 Tert-butyl 3-aminothiophene-2-carboxylate

Tert-butyl 3-aminothiophene-2-carboxylate

Cat. No.: B13544469
M. Wt: 199.27 g/mol
InChI Key: AOZZSQDVBGGZFQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminothiophene-2-carboxylate, with the chemical formula C9H13NO2S, is a compound that belongs to the class of amino acids and derivatives. It features a tert-butyl group (t-Bu) attached to the amino group (NH2) on a thiophene ring. Thiophenes are heterocyclic aromatic compounds containing a sulfur atom in the five-membered ring. This compound has applications in various fields due to its unique structure and reactivity.

Preparation Methods

The synthetic route for tert-butyl 3-aminothiophene-2-carboxylate involves the following steps:

    Thiophene Ring Formation: Start with tert-butyl acrylate and react it with Lawesson’s reagent (a sulfurizing agent) to form the thiophene ring.

    Amination: Next, treat the resulting this compound with ammonia or an amine source to introduce the amino group.

    Purification: Purify the compound using standard techniques such as column chromatography or recrystallization.

Industrial production methods may vary, but the above steps outline the fundamental synthesis.

Chemical Reactions Analysis

    Oxidation: Tert-butyl 3-aminothiophene-2-carboxylate can undergo oxidation reactions using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reduction with reducing agents like lithium aluminum hydride (LiAlH) converts the carboxylate group to an alcohol.

    Substitution: The tert-butyl group can be substituted using nucleophiles (e.g., Grignard reagents) to form new derivatives.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Tert-butyl 3-aminothiophene-2-carboxylate serves as a building block for designing novel organic molecules.

    Biology: It may find applications in drug discovery and chemical biology due to its unique structure.

    Medicine: Researchers explore its potential as a pharmacophore for drug development.

    Industry: It could be used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for tert-butyl 3-aminothiophene-2-carboxylate depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.

Comparison with Similar Compounds

While there are related compounds, tert-butyl 3-aminothiophene-2-carboxylate’s specific features set it apart. Similar compounds include tert-butyl 2-aminothiophene-3-carboxylate (CAS: 59739-05-8) and this compound (CAS: 1248143-96-5) .

Remember that this compound’s applications continue to evolve as research progresses

Biological Activity

Tert-butyl 3-aminothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The molecular formula of this compound is C${11}$H${15}$N O$_{2}$S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a thiophene ring, an amino group, and a carboxylate ester. The tert-butyl group enhances lipophilicity, potentially increasing biological activity and solubility in organic solvents.

This compound has been studied for its interaction with various molecular targets:

  • Inhibition of Enzymes : It may act as an inhibitor of specific enzymes such as LIMK1, which is involved in cell motility and cancer metastasis.
  • Targeting c-Kit Proto-oncogene : The compound has shown potential as an inhibitor of the c-Kit receptor, which is implicated in several malignancies including gastrointestinal tumors and leukemias .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been associated with the following activities:

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis in rapidly dividing tumor cells .
  • Mechanistic Insights : The mechanism involves the modulation of signaling pathways critical for tumor growth and metastasis, particularly through the inhibition of c-Kit signaling .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial activity:

  • Biofilm Formation Inhibition : Similar compounds have been reported to inhibit biofilm formation in uropathogenic Escherichia coli, suggesting a potential application for treating bacterial infections .

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Antiviral Activity : Research on thiophene derivatives indicated their ability to modulate viral infections by targeting specific kinases involved in cell signaling pathways .
  • Antibacterial Evaluation : A study focused on 2-amino-3-acyl-tetrahydrobenzothiophenes found them effective against biofilm formation in E.coli, providing insights into structure-activity relationships (SAR) that could be applicable to this compound .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of Action
This compoundAnticancerInhibition of c-Kit proto-oncogene
2-amino-3-acyl-tetrahydrobenzothiopheneAntibacterialInhibition of biofilm formation in E. coli
Methyl 3-aminothiophene-2-carboxylateAntimicrobialModulation of bacterial virulence factors

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

tert-butyl 3-aminothiophene-2-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)7-6(10)4-5-13-7/h4-5H,10H2,1-3H3

InChI Key

AOZZSQDVBGGZFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CS1)N

Origin of Product

United States

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